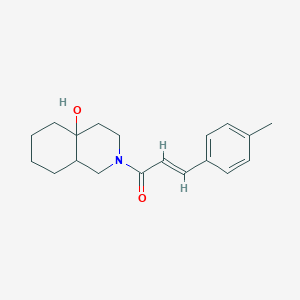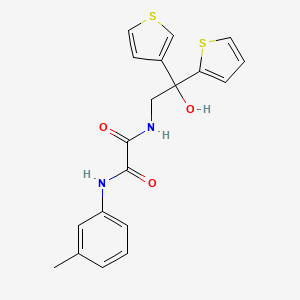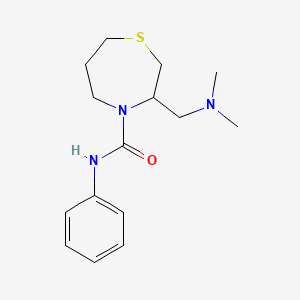![molecular formula C5H11ClN2O2 B2559715 (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2343963-90-4](/img/structure/B2559715.png)
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride” is a compound with the IUPAC name (1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride . It has a molecular weight of 167.59 .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 10 non-H bonds, 2 five-membered rings, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Mecanismo De Acción
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride acts as a precursor to dopamine, which is a neurotransmitter that regulates movement, mood, and motivation. Once this compound crosses the blood-brain barrier, it is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The dopamine produced by this compound then binds to dopamine receptors in the brain, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to improved motor function, mood, and cognitive function. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride is a useful tool in scientific research due to its ability to cross the blood-brain barrier and convert into dopamine. It has been used in a variety of studies to investigate the role of dopamine in various neurological disorders. However, this compound has some limitations in lab experiments. It can be difficult to control the amount of dopamine produced by this compound, and its effects can vary depending on the dose and timing of administration.
Direcciones Futuras
There are many future directions for research involving (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride. One area of interest is the study of the role of dopamine in addiction and substance abuse. This compound could be used to investigate the effects of dopamine on reward pathways in the brain and the potential for dopamine-based therapies for addiction. Additionally, this compound could be used in the study of other neurological disorders, such as Alzheimer's disease and schizophrenia, to investigate the role of dopamine in these conditions.
Conclusion:
This compound is a valuable tool in scientific research due to its ability to cross the blood-brain barrier and convert into dopamine. It has been used in a variety of studies to investigate the role of dopamine in neurological disorders. The synthesis of this compound is a complex process that requires specialized equipment and expertise. While this compound has many advantages in lab experiments, it also has some limitations that need to be considered. There are many future directions for research involving this compound, and it has the potential to lead to new insights into the role of dopamine in the brain and the development of new therapies for neurological disorders.
Métodos De Síntesis
The synthesis of (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride involves the reaction between L-phenylalanine and pyrocatechol in the presence of a catalyst. The reaction produces this compound, which is then purified and converted to its hydrochloride salt form. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride has been extensively used in scientific research for its ability to cross the blood-brain barrier and convert into dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. This compound is commonly used in Parkinson's disease research to increase dopamine levels in the brain and alleviate symptoms. It is also used in the study of addiction, depression, and other neurological disorders.
Safety and Hazards
Propiedades
IUPAC Name |
(1S,4R,5S,6R)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-4-2-1-3(5(4)9)7-6-2;/h2-9H,1H2;1H/t2-,3+,4+,5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFTARHSCPQFR-YNURBZMNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)




![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)

![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)
